molecular formula C11H16O4 B6292357 (3-hydroxy-2-methylpropyl) benzoate CAS No. 112057-72-4

(3-hydroxy-2-methylpropyl) benzoate

Cat. No.: B6292357
CAS No.: 112057-72-4
M. Wt: 212.24 g/mol
InChI Key: WZVYKLJKGOBBRL-UHFFFAOYSA-N
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Description

(3-Hydroxy-2-methylpropyl) benzoate is an organic compound with the molecular formula C11H14O3. It is an ester formed from benzoic acid and 3-hydroxy-2-methylpropanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-hydroxy-2-methylpropyl) benzoate typically involves the esterification of benzoic acid with 3-hydroxy-2-methylpropanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then neutralized, and the product is purified by recrystallization or distillation.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, is common to enhance the reaction rate and efficiency.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Benzoic acid derivatives or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

(3-Hydroxy-2-methylpropyl) benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

    Industry: It is used in the production of fragrances, flavors, and as a plasticizer in polymer industries.

Comparison with Similar Compounds

    Methyl 4-hydroxybenzoate:

    Ethyl 4-hydroxybenzoate:

    Propyl 4-hydroxybenzoate:

Uniqueness: (3-Hydroxy-2-methylpropyl) benzoate is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its applications in various fields, including its potential biological activities, set it apart from other similar compounds.

Properties

CAS No.

112057-72-4

Molecular Formula

C11H16O4

Molecular Weight

212.24 g/mol

IUPAC Name

benzoic acid;2-methylpropane-1,3-diol

InChI

InChI=1S/C7H6O2.C4H10O2/c8-7(9)6-4-2-1-3-5-6;1-4(2-5)3-6/h1-5H,(H,8,9);4-6H,2-3H2,1H3

InChI Key

WZVYKLJKGOBBRL-UHFFFAOYSA-N

SMILES

CC(CO)COC(=O)C1=CC=CC=C1

Canonical SMILES

CC(CO)CO.C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

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